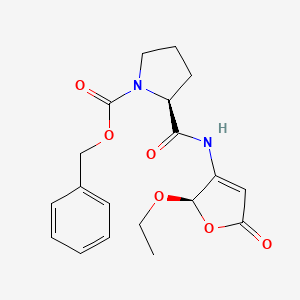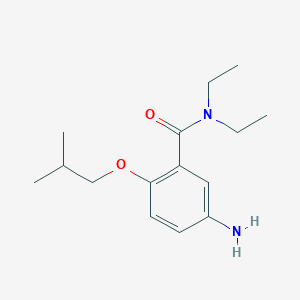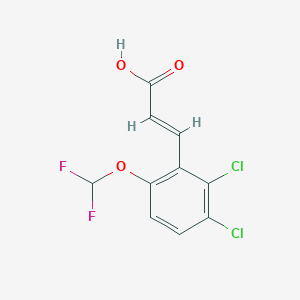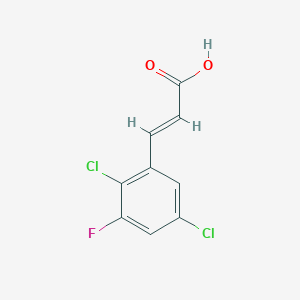![molecular formula C17H20N2O4 B13727583 (3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) as the Boc source, along with a base such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes waste and reduces the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: DDQ, mild reaction conditions, water as the hydroxyl source.
Reduction: LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Indole-3-carbinols.
Reduction: Reduced indole derivatives.
Substitution: Alkylated indole derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar indole structure but without the Boc protection.
N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid: Another Boc-protected compound with different core structure.
Uniqueness
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to its specific combination of the Boc-protected indole core, which provides both stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .
Propiedades
Fórmula molecular |
C17H20N2O4 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)14-13-10(8-12(19-14)15(20)21)9-6-4-5-7-11(9)18-13/h4-7,12,14,18-19H,8H2,1-3H3,(H,20,21)/t12-,14?/m0/s1 |
Clave InChI |
AVCAAQIORRKXMZ-NBFOIZRFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2 |
SMILES canónico |
CC(C)(C)OC(=O)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)




![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)






